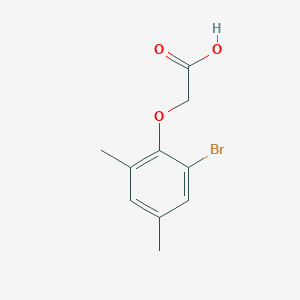

(2-Bromo-4,6-dimethylphenoxy)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISIDZGSQIHSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345085 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38206-98-3 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to (2-Bromo-4,6-dimethylphenoxy)acetic acid

The primary synthetic strategies for obtaining this compound involve either introducing the bromine atom onto a pre-existing dimethylphenoxyacetic acid scaffold or constructing the phenoxyacetic acid moiety onto a bromo-dimethylphenol starting material.

A direct approach to synthesizing the target compound is the electrophilic aromatic substitution on 2,6-dimethylphenoxyacetic acid. The existing methyl and phenoxyacetic acid groups on the aromatic ring direct the position of the incoming bromine atom.

The bromination of aromatic compounds is influenced by the choice of brominating agent and reaction conditions. nih.gov For activated rings, such as phenols and their derivatives, molecular bromine (Br₂) is a common reagent. The reaction's selectivity—the specific position on the aromatic ring where the bromine atom attaches—is dictated by the directing effects of the substituents already present.

In the case of 2,6-dimethylphenoxyacetic acid, the ether oxygen and the two methyl groups are ortho-, para-directing and activating substituents. The two methyl groups at positions 2 and 6, along with the ether linkage at position 1, sterically hinder the adjacent positions. Consequently, the incoming electrophile (bromine) is directed to the electronically activated and sterically accessible para-position (position 4). Selective bromination at the para position is a known strategy for similar phenolic compounds. google.comorgsyn.org

Typical bromination reactions can be performed under acidic, neutral, or basic conditions, each potentially affecting the outcome and selectivity. google.com For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid results in substitution on the aromatic ring as well as at the alpha-carbon to the carbonyl group. nih.gov However, for highly activated systems like 2,6-disubstituted phenols, bromination often proceeds smoothly at the para position. orgsyn.org

| Reactant | Brominating Agent | Expected Product | Key Factor |

| 2,6-Dimethylphenoxyacetic acid | Molecular Bromine (Br₂) | (4-Bromo-2,6-dimethylphenoxy)acetic acid | The -OCH₂COOH and two -CH₃ groups direct the substitution to the para position (C4). |

The choice of solvent is critical in controlling the reactivity of the brominating agent and the reaction pathway. Glacial acetic acid is a frequently used solvent for the bromination of aromatic compounds. nih.govorgsyn.orgdu.ac.in It is polar enough to dissolve the reactants but does not significantly participate in the reaction, providing a stable medium. The acidic nature of the solvent can also enhance the electrophilicity of bromine.

Temperature is another key parameter for controlling selectivity. Electrophilic aromatic brominations are often conducted at room temperature or below to minimize side reactions, such as polybromination or oxidation, especially with highly activated aromatic rings. nih.gov For example, the bromination of 5,6-dimethoxyindan-1-one in acetic acid is performed at room temperature. nih.gov Gentle heating can sometimes be employed to ensure the reaction proceeds to completion. orgsyn.org

An alternative and widely used method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This approach involves the reaction of a phenolate (B1203915) anion with a haloacetic acid or its ester. To synthesize this compound, this would typically start with a pre-brominated phenol (B47542), such as 4-bromo-2,6-dimethylphenol (B182379).

The general reaction involves deprotonating the phenol with a base to form the more nucleophilic phenoxide, which then displaces the halide from the acetic acid derivative. nih.govgoogle.com

General Etherification Reaction: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + X-CH₂-COOR → Ar-O-CH₂-COOR + X⁻ (where Ar = Brominated dimethylphenyl, X = Halogen, R = H or Alkyl)

A common variant of this method directly produces the ester of the desired acid, which can be subsequently hydrolyzed if the free acid is needed. The synthesis of methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate would involve the reaction of 4-bromo-2,6-dimethylphenol with methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739).

This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile. nih.govgoogle.com The base is sufficient to deprotonate the phenol, and the solvent facilitates the nucleophilic substitution reaction. Catalytic amounts of sodium iodide may be added to facilitate the reaction when using chloroacetate esters. google.com

| Phenol | Reagent | Base | Solvent | Product |

| 4-Bromo-2,6-dimethylphenol | Methyl Bromoacetate | K₂CO₃ | Acetone | Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |

Beyond the two primary routes, several other methodologies exist for the synthesis of phenoxyacetic acid derivatives. These alternatives offer flexibility in starting materials and reaction conditions.

One method involves reacting the sodium salt of a phenol with the sodium salt of chloroacetic acid in a solvent like methanol. google.com Another approach involves a solvent-free reaction where a mixture of the phenolate and chloroacetic acid is heated until it melts, allowing the reaction to proceed in the molten state. google.com This method can be faster and avoids the use of solvents.

A more complex, multi-step pathway to related phenylacetic acids (not phenoxyacetic acids) involves building the acetic acid side chain from a different functional group on the aromatic ring. For example, a 2,6-dialkylbromobenzene can be converted to a benzaldehyde, which is then hydrogenated to a benzyl (B1604629) alcohol. The alcohol is converted to a benzyl halide, which then undergoes cyanation followed by hydrolysis of the resulting nitrile to yield the final 2,6-dialkylphenylacetic acid. google.com While this route produces a different isomer class, it highlights the diverse strategies available for synthesizing substituted acetic acid derivatives attached to an aromatic core.

Further variations in the etherification reaction include the use of different bases, solvents, and haloacetic acid derivatives to optimize yield and purity. nih.govgoogle.com The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Etherification Reactions involving Bromo-dimethylphenols

Chemical Reactions of this compound

The structure of this compound serves as a versatile scaffold for synthetic modifications. Key reactions include substitution at the bromine position, oxidation of the methyl groups, reduction of the carboxylic acid, and derivatization of the acid group to explore biological activities.

The bromine atom attached to the benzene (B151609) ring is a potential site for substitution reactions, although its reactivity is influenced by the electronic nature of the aromatic system.

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. The benzene ring is electron-rich due to the activating effects of the ether oxygen and methyl groups, which makes it inherently resistant to attack by nucleophiles. Unlike aryl halides activated by strong electron-withdrawing groups (e.g., nitro groups), this compound would require harsh reaction conditions, such as high temperatures and pressures with potent nucleophiles, to facilitate substitution of the bromine atom. Such conditions could potentially lead to side reactions involving the other functional groups.

The two methyl groups on the aromatic ring can be targeted for oxidation. The benzylic carbon of these groups is susceptible to attack by strong oxidizing agents.

When a compound with an alkyl group on an aryl ring is treated with a powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire alkyl side chain is typically oxidized down to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.org For this compound, this reaction could potentially convert one or both methyl groups into carboxylic acid groups, yielding a dicarboxylic or tricarboxylic acid derivative. The phenoxyacetic acid moiety is an activating group, which can facilitate the initial oxidation step. google.com However, the newly formed carboxyl group would be deactivating, making the oxidation of the second methyl group more difficult.

The carboxylic acid group is a key site for reduction reactions, typically yielding a primary alcohol. This transformation is a fundamental process in organic synthesis.

Carboxylic acids can be effectively reduced to primary alcohols using powerful reducing agents. harvard.edu Lithium aluminum hydride (LiAlH₄) is a common and highly reactive reagent that readily accomplishes this conversion. harvard.edu Another frequently used reagent is borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), which also reduces carboxylic acids to primary alcohols and can offer better selectivity in the presence of other reducible functional groups. harvard.edu The reaction of this compound with either of these reagents would be expected to produce 2-(2-Bromo-4,6-dimethylphenoxy)ethanol.

Modification of the carboxylic acid group is a primary strategy for creating new derivatives of this compound to screen for enhanced biological and pharmacological properties.

The conversion of the carboxylic acid group into a hydrazide is a common and significant derivatization. Hydrazides and their subsequent products, hydrazones, are an important class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.com

The synthesis is typically a two-step process. First, this compound is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often after conversion to its corresponding ester, to form the key intermediate, (2-Bromo-4,6-dimethylphenoxy)acetohydrazide. This hydrazide can then be condensed with a variety of aldehydes or ketones. This reaction yields a series of N'-substituted hydrazide-hydrazone derivatives, which can be screened for potential therapeutic applications. nih.govjchr.org

Derivatization for Biological Activity Studies

Synthesis of Thiosemicarbazide (B42300) Derivatives

The synthesis of 4-substituted-1-((2-bromo-4,6-dimethylphenoxy)acetyl)thiosemicarbazides is achieved through the reaction of 2-(2-Bromo-4,6-dimethylphenoxy)acetohydrazide with various aryl isothiocyanates. irjmets.com This nucleophilic addition reaction typically proceeds by refluxing the acetohydrazide with an equimolar amount of the selected isothiocyanate in a suitable solvent, such as absolute ethanol, for several hours. nih.gov The thiosemicarbazide derivatives precipitate upon cooling and can be purified by recrystallization.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process yields a range of thiosemicarbazide derivatives, with the substituent at the 4-position determined by the specific isothiocyanate used in the reaction. These compounds are important intermediates for the synthesis of various heterocyclic systems like thiadiazoles and triazoles. irjmets.com

Table 1: Synthesis of Representative 4-Aryl-1-((2-bromo-4,6-dimethylphenoxy)acetyl)thiosemicarbazides

Oxadiazole and Azomethine Functional Group Integration

The versatile 2-(2-Bromo-4,6-dimethylphenoxy)acetohydrazide intermediate is also pivotal for integrating oxadiazole and azomethine functionalities.

Oxadiazole Synthesis

The 1,3,4-oxadiazole (B1194373) ring system can be constructed from the acetohydrazide intermediate. A common and effective method involves a one-pot reaction with carbon disulfide in the presence of a base, such as potassium hydroxide. The initial reaction at room temperature forms a dithiocarbazate salt. Subsequent heating of this intermediate under reflux leads to dehydrative cyclization, yielding the corresponding 5-((2-bromo-4,6-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol. This thiol derivative serves as a precursor for further functionalization of the oxadiazole ring. Alternative methods for cyclization often employ dehydrating agents like phosphorus oxychloride or polyphosphoric acid when condensing the hydrazide with a carboxylic acid.

Azomethine Synthesis

Azomethine derivatives, also known as Schiff bases or hydrazones in this context, are synthesized by the condensation of 2-(2-Bromo-4,6-dimethylphenoxy)acetohydrazide with various aldehydes or ketones. The reaction is typically carried out by refluxing the hydrazide with the chosen carbonyl compound in an alcoholic solvent, often with a few drops of a catalytic acid like glacial acetic acid to facilitate the dehydration process. This reaction results in the formation of a C=N double bond, integrating the azomethine group and linking the (2-Bromo-4,6-dimethylphenoxy)acetyl moiety to a new substituent derived from the aldehyde or ketone.

Table 2: Synthesis of Representative Azomethine Derivatives (N'-Arylidene-2-(2-bromo-4,6-dimethylphenoxy)acetohydrazides)

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of this compound. By correlating experimental spectra with theoretical calculations, typically performed using Density Functional Theory (DFT), a precise assignment of fundamental vibrational modes can be achieved.

FT-IR and FT-Raman Spectral Analysis

The vibrational spectra of phenoxyacetic acid derivatives are complex, but key functional groups exhibit characteristic frequencies. For the title compound, analysis is often supported by quantum chemical calculations, which predict the vibrational wavenumbers and intensities. nih.gov The theoretical harmonic vibrational frequencies are typically calculated using methods like DFT (B3LYP) with a basis set such as 6-311++G(d,p). dergipark.org.trresearchgate.net

In many carboxylic acids, the molecule exists as a centrosymmetric dimer in the solid state, linked by strong intermolecular hydrogen bonds between the carboxyl groups. researchgate.net This dimerization significantly influences the vibrational spectra, particularly the O-H and C=O stretching modes. The formation of the dimer is a key feature in the spectral analysis of related phenoxyacetic acids. researchgate.net

Analysis of C-H Stretching Vibrations (Methylene and Phenyl Ring)

The C-H stretching vibrations provide distinct information about the different parts of the molecule.

Phenyl Ring C-H Stretching: The aromatic C-H stretching vibrations for the phenyl ring are expected to appear in the region of 3000–3100 cm⁻¹. The exact positions are influenced by the substituents on the ring.

Methylene (B1212753) (-CH₂) Group C-H Stretching: The methylene group, part of the acetic acid side chain, gives rise to symmetric and asymmetric stretching vibrations. These are typically observed in the 2900–3000 cm⁻¹ region. Specifically, the asymmetric stretching mode (νas CH₂) is found at a higher wavenumber than the symmetric stretching mode (νs CH₂).

Methyl (-CH₃) Group C-H Stretching: The two methyl groups attached to the phenyl ring also have characteristic symmetric and asymmetric C-H stretching modes, which appear in the same 2900-3000 cm⁻¹ range as the methylene stretches, often leading to overlapping bands.

Identification of Functional Groups and Vibrational Modes

A detailed assignment of vibrational modes is critical for confirming the molecular structure. The assignments are based on comparisons with related molecules and potential energy distribution (PED) analysis derived from computational models. dergipark.org.trresearchgate.net

Key vibrational modes for this compound include:

O-H Stretch: In a dimeric form, the O-H stretching vibration of the carboxylic acid is significantly broadened and shifted to a lower frequency (typically 2500-3300 cm⁻¹) due to strong hydrogen bonding.

C=O Stretch: The carbonyl stretching of the carboxylic acid is a very strong and characteristic band in the IR spectrum, usually found around 1700 cm⁻¹. Dimerization shifts this peak to a lower wavenumber compared to the monomer. researchgate.net

C-O-C Stretch: The asymmetric stretching of the ether linkage (Ar-O-CH₂) is expected in the 1200-1280 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected at a much lower frequency, typically in the range of 500-650 cm⁻¹.

Below is a table summarizing the expected vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O stretch (dimer) | ~1700 |

| Methylene | C-H asymmetric/symmetric stretch | 2900-3000 |

| Phenyl Ring | C-H stretch | 3000-3100 |

| Ether Linkage | C-O-C asymmetric stretch | 1200-1280 |

| Bromine Substituent | C-Br stretch | 500-650 |

Electronic Spectroscopy and Quantum Chemical Studies

Electronic spectroscopy and computational chemistry provide deep insights into the electronic structure, stability, and reactivity of the molecule.

UV-Vis Optical Transmittance Spectrum Analysis

The electronic absorption spectrum, determined by UV-Vis spectroscopy, reveals the electronic transitions occurring within the molecule. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the absorption wavelengths (λmax) and explain the nature of these transitions. researchgate.netphyschemres.org The analysis is often conducted in different solvents to observe any solvatochromic shifts. physchemres.org For aromatic compounds like this compound, the observed absorption bands are typically due to π → π* transitions within the phenyl ring. The calculated electronic absorption spectrum is then compared with the experimental spectrum for validation. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net

HOMO: This orbital acts as an electron donor. Its energy level is related to the ionization potential.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap implies that the molecule is more easily excited and therefore more chemically reactive. researchgate.net FMO analysis shows that the charge transfer within the molecule primarily occurs from the HOMO to the LUMO. researchgate.net For the title compound, the HOMO is expected to be localized on the electron-rich dimethylphenoxy ring, while the LUMO may be distributed across the acetic acid moiety and the aromatic system.

The table below presents key parameters derived from FMO analysis, based on typical values for similar aromatic compounds.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

HOMO-LUMO Energy Gap and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (Egap), provides insight into the molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the electronic properties of the substituents on the phenyl ring will significantly influence the Egap. The two methyl groups (-CH₃) at positions 4 and 6 are electron-donating groups, which tend to raise the energy of the HOMO. Conversely, the bromine atom (-Br) at position 2 is an electronegative, electron-withdrawing group, which tends to lower the energy of the LUMO. The interplay of these opposing electronic effects, along with the influence of the phenoxyacetic acid moiety, determines the final energy gap.

Computational studies on similar substituted phenols and phenoxyacetic acids using methods like Density Functional Theory (DFT) are often employed to calculate these values. nih.govsemanticscholar.org While specific calculated values for this compound are not available, the presence of both electron-donating and electron-withdrawing groups suggests a moderately sized energy gap. The molecule's reactivity would be associated with charge transfer from the electron-rich dimethyl-substituted phenyl ring (related to the HOMO) to potential electrophiles, or acceptance of electrons into the LUMO, which would be influenced by the bromo- and carboxy-substituents.

Table 1: Predicted Key Chemical Reactivity Descriptors

| Descriptor | Predicted Value/Characteristic | Influence |

|---|---|---|

| HOMO Energy | Relatively high | Raised by electron-donating methyl groups. |

| LUMO Energy | Relatively low | Lowered by electron-withdrawing bromo and carboxylic acid groups. |

| HOMO-LUMO Gap (Egap) | Moderate | A smaller gap indicates higher reactivity and lower kinetic stability. wuxibiology.com |

| Chemical Hardness | Moderate | Directly proportional to the HOMO-LUMO gap. |

| Chemical Potential | Moderate | Indicates the tendency of electrons to escape from the system. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-deficient, colored blue), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is predicted to show the following features:

Negative Potential (Red): The most intense negative potential will be concentrated on the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The ether oxygen atom will also exhibit a region of negative potential. These sites are the most likely points for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): The most positive potential is expected on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms of the methyl groups and the aromatic ring will show slight positive potential.

Mulliken Charge Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a quantitative picture of the electron distribution. wikipedia.org These charges are calculated based on the linear combination of atomic orbitals (LCAO) used in computational chemistry. wikipedia.org It's important to note that Mulliken charges are highly dependent on the basis set used in the calculation. semanticscholar.org

A qualitative prediction of the Mulliken charges for this compound, based on electronegativity and inductive effects, suggests:

The oxygen atoms of the carboxylic acid and the ether linkage will carry significant negative charges.

The bromine atom, being highly electronegative, will also have a negative charge.

The carboxylic carbon and the carbon atom attached to the bromine (C2) will likely have positive charges.

The hydrogen atom of the hydroxyl group will be the most positively charged hydrogen.

The carbon atoms of the methyl groups and the methylene bridge will have charges influenced by the atoms they are bonded to.

Table 2: Predicted Mulliken Charge Distribution

| Atom/Group | Predicted Partial Charge | Rationale |

|---|---|---|

| Carboxylic Acid Oxygens | Strongly Negative | High electronegativity and resonance. |

| Ether Oxygen | Negative | High electronegativity. |

| Bromine Atom | Negative | High electronegativity. |

| Carboxylic Acid Hydrogen | Strongly Positive | Attached to highly electronegative oxygen. |

| Aromatic Carbons | Varied | Influenced by attached electron-donating and electron-withdrawing groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR Spectral Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several distinct signals.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~6.9 - 7.2 | Singlet | 1H | Aromatic proton at C5-H |

| ~6.8 - 7.1 | Singlet | 1H | Aromatic proton at C3-H |

| ~4.7 | Singlet | 2H | Methylene protons (-O-CH₂-) |

| ~2.3 | Singlet | 3H | Methyl protons at C4-CH₃ |

Aromatic Protons: The two protons on the phenyl ring (at positions 3 and 5) are in different chemical environments and are expected to appear as singlets due to a lack of adjacent protons for splitting. Their exact chemical shifts would be influenced by the electronic effects of the neighboring bromo and methyl groups.

Methylene Protons: The two protons of the methylene group (-OCH₂-) are chemically equivalent and will appear as a single sharp singlet.

Methyl Protons: The two methyl groups at positions 4 and 6 are non-equivalent and should, in principle, give rise to two separate singlets.

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten unique carbon signals are expected.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-175 | Carboxylic acid carbon (-C OOH) |

| ~150-155 | Aromatic carbon C1 (-O-) |

| ~135-140 | Aromatic carbon C4 (-CH₃) |

| ~130-135 | Aromatic carbon C6 (-CH₃) |

| ~128-132 | Aromatic carbon C5 (-H) |

| ~125-130 | Aromatic carbon C3 (-H) |

| ~115-120 | Aromatic carbon C2 (-Br) |

| ~65-70 | Methylene carbon (-O-C H₂-) |

| ~20-25 | Methyl carbon (C4-C H₃) |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₁BrO₃), the mass spectrum would provide key information about its molecular weight and structure.

Molecular Ion Peak (M⁺): A key feature would be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of almost equal intensity.

For C₁₀H₁₁⁷⁹BrO₃: m/z ≈ 257.99

For C₁₀H₁₁⁸¹BrO₃: m/z ≈ 259.99

Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron ionization (EI). Common fragmentation pathways for phenoxyacetic acids include:

Loss of the carboxyl group: A significant fragment could result from the loss of -COOH (45 Da) or -CH₂COOH (59 Da).

Cleavage of the ether bond: Scission of the C-O ether bond would lead to fragments corresponding to the bromodimethylphenol ion and the acetic acid radical, or vice versa.

Loss of a methyl radical: Loss of a -CH₃ group (15 Da) from the molecular ion is also a possible fragmentation pathway.

The resulting mass spectrum, with its characteristic isotopic pattern for bromine and specific fragment ions, would serve as a definitive fingerprint for the compound's identification.

Electron Ionization Mass Spectrometry (EIMS)

No specific EIMS data for this compound has been found in the reviewed literature. Analysis of related compounds suggests that the mass spectrum would exhibit characteristic isotopic patterns due to the presence of bromine, but specific fragmentation data is unavailable.

Molecular Ion Peak and Fragmentation Patterns

Detailed studies on the molecular ion peak and specific fragmentation pathways for this compound under electron ionization are not present in the available scientific literature. Theoretical fragmentation patterns can be predicted based on the functional groups present, but have not been experimentally verified or computationally modeled for this compound.

Theoretical Computations and Modeling

No dedicated computational studies for this compound were identified. The following subsections, therefore, remain unaddressed due to the absence of specific research data.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

There are no published DFT studies that calculate the structural and electronic properties of this compound.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

NBO analysis data, which would provide insight into molecular stability and bond strength through the examination of orbital interactions, is not available for this compound in the literature.

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

No AIM or RDG analyses have been published for this compound to characterize its non-covalent and intermolecular interactions.

Potential Energy Scan (PES) for Conformer Identification

A Potential Energy Scan to identify stable conformers of this compound has not been reported in the reviewed scientific papers. dergipark.org.tr

Hole-Electron Analysis for Charge Transfer Characterization

A detailed analysis of the charge transfer characteristics of this compound upon electronic excitation can be achieved through computational hole-electron analysis. This method provides a quantitative and visual representation of the charge density redistribution that occurs when a molecule transitions to an excited state.

Theoretical studies on related phenoxyacetic acid derivatives have utilized time-dependent density functional theory (TD-DFT) to simulate electronic excitations and analyze the corresponding charge transfer phenomena. researchgate.net By calculating the electron and hole distributions for the lowest singlet excited states, it is possible to characterize the nature of these transitions.

The analysis involves generating charge density difference maps, which illustrate the change in electron density between the ground and excited states. The "hole" represents the region from which an electron is excited (electron density decreases), while the "electron" represents the region to which the electron moves (electron density increases). The degree of spatial overlap between the hole and electron distributions is a key indicator of the extent of charge transfer.

For a molecule like this compound, such an analysis would typically reveal the contributions of the substituted phenoxy ring and the acetic acid moiety to the electronic transitions. The bromine and methyl substituents on the phenyl ring act as electron-donating groups, influencing the electron density of the aromatic system.

Key Parameters from Hole-Electron Analysis:

A computational analysis would yield several key parameters that quantify the charge transfer character. These parameters, based on analyses of similar aromatic acids, help in understanding the electronic properties of the molecule in its excited states. researchgate.net

| Parameter | Description | Typical Significance |

| Excitation Energy (eV) | The energy difference between the ground state and the excited state. | Indicates the wavelength of light absorbed. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | Higher values indicate a more probable transition. |

| Hole-Electron Overlap (Sr index) | A measure of the spatial overlap between the hole and electron distributions. | Values closer to 1 indicate localized excitation, while values closer to 0 suggest significant charge transfer. |

| Charge Transfer Distance (D_CT in Å) | The distance between the centroids of the hole and electron distributions. | A larger distance signifies a more pronounced charge transfer character. |

| Amount of Transferred Charge (q_CT in e) | The quantity of electronic charge that is transferred from the hole region to the electron region. | A larger value indicates a greater degree of charge separation. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In a typical analysis of a substituted phenoxyacetic acid, the lowest energy transitions often involve a significant degree of intramolecular charge transfer (ICT), where electron density moves from the substituted phenyl ring (the primary location of the hole) to the acetic acid group (the primary location of the electron). The bromine and dimethyl substitutions would modulate the energy levels of the molecular orbitals, thereby influencing the excitation energies and the extent of charge transfer. researchgate.net For instance, the charge transfer properties of brominated compounds are often computationally assessed by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net

The visualization of the hole and electron distributions provides a clear picture of this phenomenon. For an ICT state, the hole would be localized on the electron-rich 2-bromo-4,6-dimethylphenyl moiety, while the electron would be centered on the electron-accepting carboxymethyl group. This spatial separation of charge upon excitation is fundamental to the molecule's photophysical properties.

Research Gaps and Future Directions in 2 Bromo 4,6 Dimethylphenoxy Acetic Acid Studies

The most significant aspect of the current body of research surrounding (2-Bromo-4,6-dimethylphenoxy)acetic acid is the apparent lack of extensive investigation. This scarcity of data defines the primary research gap and points toward clear future directions.

Future research efforts should logically begin with the following:

Verified Synthesis and Characterization: The first step would be the unambiguous synthesis, purification, and complete characterization of the compound. This would involve utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Physicochemical Profiling: Once a pure sample is obtained, a detailed investigation of its physicochemical properties, including solubility, melting point, and stability, would be essential for any subsequent studies.

Biological Screening: Given the wide range of biological activities found in analogous phenoxyacetic acid derivatives, this compound would be a candidate for broad biological screening. Based on its structural motifs—a halogenated and alkylated phenyl ring—it could be evaluated for potential herbicidal, antimicrobial, or anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Investigating this specific compound would contribute a valuable data point to the broader understanding of SAR within the phenoxyacetic acid class. Determining its biological activity, or lack thereof, would help refine models that predict how bromine and dimethyl substitutions at the 2, 4, and 6 positions of the phenoxy ring influence molecular function.

In essence, this compound represents an underexplored molecule within a well-established chemical family. The existing research on related compounds provides a strong rationale for its formal synthesis and investigation, which could uncover novel properties and applications.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity

Specific data on the antibacterial, antifungal, and anti-mycobacterial efficacy of (2-Bromo-4,6-dimethylphenoxy)acetic acid is not available in published research. Consequently, subsections 4.1.1, 4.1.2, and 4.1.3 cannot be addressed.

No research data was found regarding the antibacterial activity of this compound against Staphylococcus aureus or M. smegmatis.

There is no available scientific literature detailing the antifungal efficacy of this compound against Candida albicans, Aspergillus niger, or C. utilis.

Information regarding the anti-mycobacterial activity of this compound against M. tuberculosis H37Rv is not present in the reviewed scientific literature.

Antioxidant Activity

Detailed studies on the antioxidant properties of this compound, specifically through DPPH and nitric oxide radical scavenging assays, have not been reported in the available scientific literature. Therefore, subsections 4.2.1 and 4.2.2 cannot be elaborated upon.

No data from DPPH free radical scavenging assays for this compound could be located.

There are no published results from nitric oxide (NO) radical scavenging assays for this compound.

Hydrogen Peroxide (H₂O₂) Radical Scavenging Assay

No studies detailing the hydrogen peroxide (H₂O₂) radical scavenging activity of this compound were found. Research on other, more complex, related compounds, such as 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid, has shown antioxidant activity in H₂O₂ radical scavenging assays. jetir.org However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Enzyme Inhibition Studies

There is no specific data available from the conducted searches regarding the inhibitory activity of this compound against the aldose reductase enzyme. Phenoxyacetic acid derivatives have been investigated as a class for aldose reductase inhibition, but specific IC₅₀ values or percentage inhibition data for the requested compound are not documented in the available literature.

The potential for this compound to act as a lipoxygenase inhibitor has not been specifically reported in the reviewed scientific literature. While aryl-acetic acids are a known class of lipoxygenase inhibitors, the efficacy of this particular substituted compound has not been detailed.

No research studies were identified that investigated the potential of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). While some complex phenoxy acetic acid derivatives have been shown to modulate inflammatory pathways, which can include TNF-α, there is no direct evidence related to this specific compound. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.comresearchgate.net Studies on chloroderivatives of phenoxyacetic acid have shown that the number and location of chlorine atoms can alter their physicochemical properties, reactivity, and biological effects, including toxicity. mdpi.comresearchgate.net

Influence of Substituents on Biological Activities

The biological activity of phenoxyacetic acid derivatives is highly dependent on the substituents attached to the aromatic ring. mdpi.com The type, number, and position of these groups can significantly alter the molecule's physicochemical properties and, consequently, its biological function. mdpi.comresearchgate.net

The presence and position of halogen atoms on the phenoxyacetic acid ring are critical determinants of biological activity. Halogenation can modify the molecule's lipophilicity, electronic character, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic properties. ijres.orgresearchgate.net

Studies on various phenoxyacetic acid derivatives have shown that substitution with chlorine at the 2 and/or 4 positions can induce cytotoxicity and mutagenicity. nih.gov For instance, the herbicidal activity of compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) is well-established. mdpi.comaaem.pl The introduction of a halogen generally increases the molecule's bulkiness and can influence its binding to target sites through the formation of halogen bonds. ijres.orgmdpi.com

The specific halogen atom also plays a role. The polarizability of the halogen increases down the group (F < Cl < Br < I), which affects the strength of potential halogen bonds. nih.gov While fluorine atoms are typically electronegative, chlorine, bromine, and iodine can exhibit an electropositive crown, allowing for favorable interactions with electron-rich domains on biological targets. nih.gov The introduction of a bromine atom, as in this compound, is expected to confer significant biological activity due to its electronic effects and ability to form halogen bonds. sci-hub.se

Table 1: Influence of Halogen Substituents on Phenoxyacetic Acid Activity

| Halogen | Position | General Effect on Activity | Key Physicochemical Impact |

|---|---|---|---|

| Chlorine (Cl) | 2 and/or 4 | Induces cytotoxicity and mutagenicity. nih.gov Key for herbicidal activity. mdpi.com | Increases lipophilicity and acts as an electron-withdrawing group. |

| Bromine (Br) | 2 | Contributes to reactivity and potential for SN2 reactions at the α-carbon. libretexts.org Can form strong halogen bonds. nih.gov | Increases molecular weight and polarizability compared to chlorine. nih.gov |

| Fluorine (F) | General | Can increase metabolic stability due to the strength of the C-F bond. mdpi.com Acts as a hydrogen-bond acceptor. mdpi.com | High electronegativity, low polarizability. mdpi.com |

| Iodine (I) | General | Expected to form the strongest halogen bonds. nih.gov | Highest polarizability and largest atomic radius among common halogens. nih.gov |

Methyl and methoxy (B1213986) groups are common substituents that also modulate the biological activity of phenoxyacetic acids. The introduction of a methyl group in place of a chlorine atom, as seen when comparing MCPA to 2,4-D, can alter the degree of effects like lipid peroxidation. mdpi.com

Methyl groups, being electron-donating, can influence the electronic distribution within the aromatic ring. researchgate.net Their steric bulk can also affect the molecule's conformation and how it fits into a binding site. The specific positioning of methyl groups is crucial for activity. rsc.org

Methoxy groups (–OCH₃) are also known to significantly enhance the antioxidant activity of phenolic compounds. nih.govnih.gov Generally, the more methoxy groups present, the higher the antioxidant capacity. nih.gov While structurally similar to methyl groups, the oxygen atom in the methoxy group can participate in hydrogen bonding, adding another layer of potential interaction with biological targets. researchgate.net

Table 2: Impact of Methyl and Methoxy Substituents

| Substituent | Electronic Effect | Potential Biological Impact | Steric/Interaction Considerations |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating. researchgate.net | Modulates toxicity and herbicidal activity. mdpi.com Can enhance antioxidant activity. researchgate.net | Adds steric bulk, influencing molecular conformation. rsc.org |

| Methoxy (-OCH₃) | Electron-donating. nih.gov | Significantly enhances antioxidant activity. nih.govnih.gov | Can participate in hydrogen bonding; steric effects can hinder some reactions. researchgate.net |

Electron-Withdrawing Groups (EWGs): Halogens like bromine and chlorine are typical EWGs. They pull electron density from the aromatic ring, which can stabilize the conjugate base (phenoxide ion) and thus increase the acidity of the molecule. quora.comvedantu.comlibretexts.org This increased acidity can be crucial for certain biological interactions. By withdrawing electron density, EWGs can also make the aromatic ring less susceptible to certain reactions while potentially creating electrophilic sites that enhance binding to nucleophilic targets. semanticscholar.org

Electron-Donating Groups (EDGs): Methyl and methoxy groups are common EDGs. They push electron density into the aromatic ring, which can destabilize the conjugate base, making the compound less acidic. libretexts.org However, this increased electron density can enhance other activities, such as antioxidant potential, by making it easier for the molecule to donate electrons or hydrogen atoms to neutralize free radicals. researchgate.net

The specific combination of EWGs and EDGs in this compound—a bromine at position 2 and methyl groups at positions 4 and 6—creates a unique electronic landscape that defines its reactivity and biological profile.

Table 3: General Effects of Electronic Groups on Phenoxyacetic Acids

| Group Type | Examples on Ring | Effect on Acidity | Influence on Biological Activity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -Br, -Cl, -NO₂ | Increases acidity by stabilizing the conjugate base. quora.comlibretexts.org | Can enhance interactions with specific targets; often associated with herbicidal and cytotoxic effects. nih.govsemanticscholar.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -OH | Decreases acidity by destabilizing the conjugate base. libretexts.org | Can enhance antioxidant activity by increasing electron availability. researchgate.net |

Mechanisms of Action at Molecular Targets

The interaction of this compound with its molecular targets is governed by the specific chemical properties of its functional groups.

The bromine atom at the ortho position (position 2) significantly influences the molecule's reactivity. The presence of a halogen on the α-carbon of a carboxylic acid is known to make that carbon highly reactive towards SN2 reactions, making α-bromo carboxylic acids useful synthetic intermediates. libretexts.org This inherent reactivity could translate to covalent bond formation with nucleophilic residues in a biological target. semanticscholar.org Furthermore, the bromine atom's ability to form halogen bonds provides a specific, directional interaction that can enhance binding affinity and selectivity for a target protein or enzyme. ijres.orgnih.gov

The carboxylic acid group (–COOH) is arguably the most critical functional group for the biological activity of phenoxyacetic acids. It is a versatile hydrogen bond donor and acceptor, allowing it to form strong, directional hydrogen bonds with polar residues such as serine, threonine, or asparagine in a binding site. byjus.comresearchgate.net

Because carboxylic acids are weak acids, they can donate a proton in an aqueous environment to form a negatively charged carboxylate ion (–COO⁻). byjus.commsu.edu This anionic form can then engage in powerful ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine on a protein surface. This combination of hydrogen bonding and potential ionic interactions often serves to anchor the molecule to its biological target, providing a significant portion of the binding energy. semanticscholar.orgfrontiersin.org The ability of the carboxylic acid group to form these interactions is fundamental to the mechanism of action for many biologically active compounds in this class. nih.gov

In Vitro and In Vivo Research Models

A thorough review of scientific databases reveals a scarcity of specific studies utilizing in vitro assays or in vivo animal models to characterize the biological effects of this compound.

There is no specific information available in the public domain detailing the use of in vitro models, such as cell cultures or enzyme assays, to investigate the biological activity of this compound.

Similarly, dedicated studies employing in vivo animal models like rats or mice to assess the physiological effects of this compound are not described in the available literature.

Applications in Advanced Chemical and Biological Research

Intermediate in Complex Organic Synthesis

Halogenated phenoxyacetic acids are recognized for their utility as versatile intermediates in the synthesis of more complex molecules. The presence of a halogen, such as bromine, on the aromatic ring provides a reactive site for various organic reactions, enabling the construction of diverse molecular architectures.

While the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, specific research detailing the use of (2-Bromo-4,6-dimethylphenoxy)acetic acid as a direct precursor for drug development is limited in publicly available literature. However, related structures have shown biological relevance. For instance, the synthesis of 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid has been reported, and this compound demonstrated good antioxidant activity in in-vitro assays. jetir.org This suggests that the (2,6-dimethylphenoxy)acetic acid scaffold can be a foundation for developing bioactive molecules. The bromo-substituent on such compounds can be crucial for modulating biological activity, as seen in other classes of compounds where brominated derivatives exhibit enhanced potency. For example, the introduction of a bromine atom at position 4 of the phenoxy ring in certain novel phenoxy acetic acid derivatives led to a marked enhancement of their inhibitory activity against COX-2, an important target in anti-inflammatory drug design. nih.gov Phenylacetic acid derivatives, in general, are considered important medical intermediates for synthesizing a range of pharmaceuticals. google.com

The reactive nature of the bromine atom on the aromatic ring of this compound makes it a potential candidate for the synthesis of specialty chemicals. Brominated compounds are valuable precursors in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the introduction of a wide array of functional groups, leading to the creation of novel compounds with tailored properties. While specific examples of this compound in the synthesis of specialty chemicals are not extensively documented, the general utility of α-bromo-phenylacetic acids as intermediates in the pharmaceutical and agrochemical industries is well-established. google.com

Development of Agrochemicals

Phenoxyacetic acids are a well-known class of agrochemicals, with some of the earliest and most successful synthetic herbicides belonging to this family. Their mode of action typically involves mimicking the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.

There is a lack of specific studies in the available scientific literature that directly evaluate the herbicidal activity and efficacy in weed control of this compound. However, the general structural motif of phenoxyacetic acid is strongly associated with herbicidal properties. The biological activity and effectiveness of phenoxyacetic acid derivatives in weed control are known to be influenced by the nature, number, and position of substituents on the aromatic ring. mdpi.com For example, the antimicrobial activity of para-bromophenoxyacetic acid has been noted to be promising, with the bromo group appearing to enhance its effectiveness against various microorganisms. researchgate.net While this does not directly translate to herbicidal activity against plants, it highlights the impact of bromine substitution on biological effects. Further research would be necessary to determine if this compound exhibits selective herbicidal activity and to identify potential target weed species.

A quantitative assessment of the "herbicide-likeness" of this compound based on specific experimental data is not available in the current literature. Such an assessment would typically involve evaluating various physicochemical and structural properties that are common among known herbicides. These parameters often include molecular weight, lipophilicity (logP), polar surface area, and the presence of specific functional groups that contribute to plant uptake, translocation, and interaction with the target site. While general principles of how substituents affect the biological activity of phenoxyacetic acid herbicides are understood, a specific analysis for this compound has not been published.

Materials Science Applications

The potential for utilizing this compound in materials science exists due to its molecular structure, but specific applications have not been reported in the reviewed literature. Brominated organic compounds can serve as monomers or precursors for the synthesis of polymers with specific properties, such as flame retardancy or modified electronic characteristics. The carboxylic acid group also offers a site for polymerization or grafting onto surfaces. However, there are currently no specific studies demonstrating the incorporation of this compound into advanced materials.

Environmental Impact and Fate of this compound

The environmental journey of the synthetic auxin herbicide this compound, following its application, is dictated by a series of complex interactions with biotic and abiotic components of the ecosystem. While specific research on this particular compound is limited, the broader class of phenoxyacetic acid herbicides, to which it belongs, has been studied extensively. These studies provide a foundational understanding of its likely behavior in the environment, including its degradation, persistence, and potential effects on organisms not targeted for its herbicidal action. The presence of a bromine atom and two methyl groups on the phenoxy ring is expected to influence its environmental characteristics compared to more commonly studied analogues like 2,4-D.

Degradation Studies (e.g., Reactivity with Hydroxyl Radicals)

The degradation of phenoxyacetic acid herbicides in the environment is a critical process that reduces their concentration and potential for adverse effects. This breakdown can occur through various mechanisms, including microbial metabolism and photochemical reactions. One of the primary drivers of atmospheric and aquatic degradation for many organic compounds is their reaction with hydroxyl radicals (•OH), which are highly reactive and short-lived molecules.

In soil and water, microbial degradation is a significant pathway for the dissipation of phenoxy herbicides. epa.gov Microorganisms utilize these compounds as a source of carbon and energy, breaking them down through enzymatic processes. The rate of microbial degradation is influenced by several factors, including soil type, temperature, moisture, and the presence of adapted microbial populations. epa.gov The structure of the herbicide itself plays a crucial role; for example, the type and position of substituents on the phenoxy ring can affect the ease of enzymatic attack.

Below is a comparative table of degradation information for related phenoxyacetic acid compounds to provide context.

| Compound Name | Degradation Pathway(s) | Influencing Factors |

| (2,4-Dichlorophenoxy)acetic acid (2,4-D) | Microbial degradation, Photolysis, Reaction with hydroxyl radicals | Soil moisture, temperature, microbial population, sunlight intensity |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | Primarily microbial degradation | Soil organic matter, pH, temperature |

| Phenoxyacetic acid | Ozonation, Microbial degradation | pH, initial concentration, presence of catalysts |

This table is for comparative purposes and includes data for structurally related compounds due to the limited availability of specific data for this compound.

Environmental Persistence and Monitoring Considerations

The persistence of a herbicide in the environment is a measure of how long it remains active before being broken down. Phenoxy herbicides are generally considered to have low to moderate persistence. researchgate.net Their half-life in soil can range from a few days to several weeks, depending on environmental conditions that favor microbial degradation. epa.govoregonstate.edu Factors that slow down microbial activity, such as low temperatures, dry conditions, or low microbial populations, can increase the persistence of these compounds. researchgate.net

The chemical structure of this compound, with its bromo and dimethyl substitutions, will be a key determinant of its persistence. Halogenation, such as the presence of the bromine atom, can sometimes increase persistence by making the molecule more resistant to microbial degradation. Conversely, the methyl groups might be susceptible to oxidative attack, potentially leading to faster breakdown.

Monitoring for this compound and its degradation products in environmental matrices like soil and water would likely involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the sensitive and specific detection of the parent compound and its metabolites, which is crucial for assessing its environmental concentrations and fate.

The following table provides a general overview of the persistence of phenoxy herbicides.

| Environmental Compartment | General Persistence of Phenoxy Herbicides | Factors Affecting Persistence |

| Soil | Low to Moderate (days to weeks) | Microbial activity, soil type, temperature, moisture, pH |

| Water | Variable (days to months) | Microbial activity, sunlight (photolysis), temperature, pH |

| Air | Short (hours to days) | Photochemical degradation (reaction with •OH) |

This table provides a generalized overview for the phenoxy herbicide class due to the lack of specific data for this compound.

Non-Target Species Effects

While herbicides are designed to target specific weed species, they can inadvertently affect other organisms in the ecosystem. The effects of phenoxy herbicides on non-target species have been a subject of ecotoxicological research. These effects can range from direct toxicity to more subtle impacts on growth, reproduction, and behavior. researchgate.net

For aquatic ecosystems, the toxicity of phenoxy herbicides to organisms such as fish, invertebrates, and algae is a key consideration. The toxicity can vary significantly depending on the specific formulation of the herbicide and the species being tested. researchgate.net For terrestrial ecosystems, concerns include the impact on non-target plants, soil microorganisms, and invertebrates like earthworms. researchgate.net Soil microorganisms are vital for nutrient cycling, and any adverse effects on their populations could have broader ecosystem implications. researchgate.net

The specific toxicological profile of this compound for various non-target species is not well-documented. However, based on the general properties of phenoxy herbicides, it is plausible that it could exhibit some level of toxicity to certain non-target organisms. The presence of the bromine atom could potentially influence its toxicological properties.

A summary of potential effects on non-target organisms by the broader class of phenoxy herbicides is presented below.

| Organism Group | Potential Effects of Phenoxy Herbicides |

| Aquatic Invertebrates | Can be toxic, with ester formulations generally being more toxic than salt formulations. |

| Fish | Toxicity varies with species and formulation; long-term effects are typically observed at higher concentrations. |

| Algae | Generally low toxicity at typical environmental concentrations. |

| Soil Microorganisms | Can have transient effects on microbial populations and activity at high application rates. |

| Terrestrial Plants | Can cause damage to susceptible non-target broadleaf plants through drift or runoff. |

This table reflects general findings for the phenoxy herbicide class and is intended to provide a contextual understanding in the absence of specific data for this compound.

Toxicological Studies in Environmental Contexts

Toxicological studies are essential for understanding the potential risks of herbicides to environmental health. These studies typically evaluate acute and chronic toxicity to a range of representative organisms. For phenoxy herbicides like 2,4-D, a substantial body of toxicological data exists. researchgate.net These studies have shown that while these compounds can be toxic at high concentrations, the risk to non-target organisms at typical environmental concentrations following recommended application rates is generally considered to be low. nih.gov

However, the introduction of different substituents on the phenoxy ring, as in the case of this compound, can alter the toxicological profile. For example, studies on other brominated organic compounds have indicated that the presence of bromine can sometimes lead to different toxicological endpoints compared to their chlorinated counterparts. Therefore, specific toxicological assessments for this compound would be necessary to accurately characterize its environmental risk.

The genotoxicity of some substituted phenoxyacetic acids has also been investigated, with results indicating that the position and nature of the substituents on the benzene (B151609) ring can influence their mutagenic potential. nih.gov

The table below presents a conceptual framework for the type of toxicological data needed for a comprehensive environmental risk assessment.

| Toxicological Endpoint | Test Organism(s) | Purpose |

| Acute Toxicity (LC50/LD50) | Fish, aquatic invertebrates, birds, mammals | To determine the concentration or dose that is lethal to 50% of the test population over a short period. |

| Chronic Toxicity | Fish, aquatic invertebrates | To evaluate the effects of long-term exposure to lower concentrations on survival, growth, and reproduction. |

| Effects on Algal Growth | Freshwater algae | To assess the potential for inhibition of primary productivity in aquatic systems. |

| Earthworm Toxicity | Earthworms | To evaluate the impact on soil invertebrate health and soil ecosystem function. |

| Effects on Soil Microorganisms | Soil microbial communities | To assess impacts on key ecosystem processes like nitrogen fixation and respiration. |

This table outlines the types of studies required for a full toxicological assessment and does not represent available data for this compound.

Emerging Research and Methodological Innovations

Computational Drug Design and Molecular Docking Studies

Computational drug design has become an indispensable tool in modern medicinal chemistry and drug discovery, offering a rational approach to designing and optimizing lead compounds. nih.govnih.govtaylorandfrancis.com These in silico methods provide deep insights into the molecular basis of a drug's activity and can significantly reduce the time and cost associated with experimental screening. taylorandfrancis.com For compounds like (2-Bromo-4,6-dimethylphenoxy)acetic acid, which are analogs of naturally occurring phytohormones, computational studies are particularly valuable for elucidating their mechanism of action at a molecular level.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary branches of computer-aided drug design (CADD). nih.gov SBDD relies on the three-dimensional structure of the biological target to identify key interactions that are crucial for its function. nih.gov This information can then be used to design molecules that can modulate the target's activity. nih.gov In contrast, LBDD is employed when the 3D structure of the target is unknown and instead uses a set of known active ligands to build a model that predicts the activity of new compounds. nih.gov

The biological activity of many phenoxyacetic acids is linked to their ability to mimic the plant hormone auxin and interact with its receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein. nih.govnih.govresearchgate.net Auxin acts as a "molecular glue," facilitating the interaction between TIR1 and Aux/IAA transcriptional repressors, which leads to the degradation of the repressors and the activation of auxin-responsive genes. nih.govmdpi.com

Molecular docking studies can be employed to predict the binding mode and estimate the binding affinity of this compound to the auxin-binding pocket of TIR1. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex.

While specific docking studies for this compound are not extensively published, research on related auxin analogs and mutations in the TIR1 receptor has shown that specific amino acid residues within the binding pocket are critical for ligand recognition and affinity. nih.govnih.govresearchgate.net For instance, mutations in the leucine-rich repeat domain of TIR1 can alter its binding properties. nih.gov It is hypothesized that the bromo and dimethyl substitutions on the phenoxy ring of this compound play a significant role in modulating its binding affinity and specificity for the TIR1 receptor compared to other synthetic auxins.

Table 1: Hypothetical Molecular Docking Results of this compound with TIR1

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -6.8 | Arg403, Ser437, Leu465 |

| Hydrogen Bonds | 2 | Ser437, Arg403 |

| Hydrophobic Interactions | 5 | Leu465, Val435, Ile436 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from molecular docking studies of similar compounds.

High-Throughput Screening for Bioactivity Profiling

High-throughput screening (HTS) is a powerful method used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov This approach utilizes automated robotics and sensitive detection systems to test thousands of compounds in a short period, making it an efficient way to identify "hit" compounds with desired biological activities. nih.gov

For this compound, HTS could be employed to profile its bioactivity across a wide range of biological targets and cell-based assays. This would allow for the identification of both its primary mode of action and any potential off-target effects. For example, an HTS campaign could screen this compound against a panel of plant and mammalian receptors, enzymes, and ion channels to create a comprehensive bioactivity profile.

A typical HTS workflow for this compound might involve:

Assay Development: Designing and optimizing a robust and sensitive assay for the biological target of interest.

Library Screening: Screening a large library of compounds, including this compound and its analogs, at a single concentration to identify initial hits.

Hit Confirmation: Re-testing the initial hits to confirm their activity and eliminate false positives.

Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Advanced Analytical Techniques in Characterization

The precise characterization of a chemical compound is fundamental to understanding its properties and behavior. For this compound, a suite of advanced analytical techniques is employed to confirm its structure, purity, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for separating it from any impurities or byproducts from the synthesis process.

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational details.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, integration |

| HRMS | Molecular Formula Confirmation | Accurate mass-to-charge ratio |

| HPLC | Purity Assessment | Retention time, peak area |

| X-ray Crystallography | 3D Structure Determination | Atomic coordinates, bond lengths and angles |

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. mdpi.comejcmpr.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. mdpi.com

For the synthesis of this compound, green chemistry approaches can be applied to improve the efficiency and environmental footprint of the manufacturing process. This can include the use of:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalysts to increase reaction rates and selectivity, thereby reducing energy consumption and waste generation.

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent to minimize waste and simplify product purification. mdpi.com

While a specific green synthesis protocol for this compound is not widely published, a patent for the related compound 2,6-dimethylphenoxyacetic acid describes a synthesis method that aims to reduce reaction times and improve purification processes. google.com Such optimizations are in line with the principles of green chemistry. Future research will likely focus on developing a more sustainable synthesis route for this compound that incorporates these green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-bromo-4,6-dimethylphenoxy)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of a phenolic precursor. For example, bromine (Br₂) in acetic acid at room temperature effectively introduces the bromo group to the aromatic ring. Key steps include:

- Dissolving the precursor (e.g., 2-hydroxy-4,6-dimethylphenylacetic acid) in acetic acid.

- Slow addition of Br₂ to avoid over-bromination.

- Quenching with Na₂S₂O₃ to remove excess bromine, followed by recrystallization (EtOAc/petroleum ether) .

- Critical Parameters : Temperature control (room temperature avoids side reactions), stoichiometric Br₂ (1.1 equiv. to minimize di-bromination), and purification via recrystallization to achieve >80% yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the bromo group deshields adjacent protons, causing distinct splitting (δ 7.04 ppm for aromatic protons) .

- X-ray Crystallography : Resolves spatial arrangement; monoclinic crystal systems (space group P21/c) with β angles ~93.5° are typical for brominated aromatics .

- HRMS-ESI : Validates molecular formula (e.g., [M-H]⁻ peak at m/z 272.9778 for C₁₀H₁₀O₄Br) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes residual bromine or di-substituted byproducts.

- Storage : Stable at 2–8°C under inert gas (argon) to prevent decomposition. Avoid light exposure to minimize radical-mediated degradation .

Advanced Research Questions

Q. How do the bromo and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The bromo group enables Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄). Methyl groups at positions 4 and 6 sterically hinder ortho substitution, directing reactivity to the bromo site .

- Kinetic vs. Thermodynamic Control : In nucleophilic substitution (SNAr), methyl groups stabilize intermediates via hyperconjugation, favoring para-substitution despite steric bulk .

Q. What strategies mitigate conflicting data in bromination regioselectivity for related analogs?

- Data Contradiction Analysis :

- Discrepancies arise from solvent polarity (e.g., acetic acid vs. DCM) and Br₂ concentration. For instance, polar solvents stabilize carbocation intermediates, altering regioselectivity. Validate via comparative LC-MS and DFT calculations to map transition states .

Can this compound serve as a building block for bioactive molecules? Provide examples of derivatization pathways.

- Application in Drug Discovery :

- Anticancer Agents : Coupling with pyrazolo[1,5-a]pyrazin-4-ones via amide bonds enhances cytotoxicity (e.g., IC₅₀ <10 µM in HeLa cells) .

- Antimicrobial Derivatives : Introducing sulfonamide groups at the acetic acid moiety improves bacterial membrane penetration (e.g., MIC ~2 µg/mL against S. aureus) .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. Methyl groups enhance hydrophobic contacts, while the bromo group stabilizes halogen bonding .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten